molecular formula C16H15O2S B1626989 Methacryloxydiphenylantimony CAS No. 5613-66-1

Methacryloxydiphenylantimony

Cat. No. B1626989
CAS RN: 5613-66-1
M. Wt: 361.05 g/mol
InChI Key: ODYGSDGSPXQNRV-UHFFFAOYSA-M
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Description

Methacryloxydiphenylantimony (MDPA) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MDPA is an organometallic compound that contains antimony, a metalloid that exhibits both metallic and non-metallic properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structure Analysis: Methacryloxydiphenylantimony and its derivatives are synthesized and structurally analyzed using various methods like IR and NMR spectroscopy, and X-ray diffraction analysis. For instance, the triphenylantinony dimethacrylate, a compound related to Methacryloxydiphenylantimony, has been synthesized and analyzed, revealing a trigonal bipyramidal complex structure (Gushchin et al., 2011).

Polymerization and Material Properties

  • Radical Polymerization Studies: Studies on the radical polymerization of derivatives like triphenylmethyl methacrylate provide insights into the conformation of the propagating radical, which is crucial for understanding the polymerization process of related compounds (Kamachi et al., 1981).

Biomedical Applications

  • Biomedical Research and Tissue Engineering: Derivatives like Gelatin methacryloyl (GelMA) hydrogels are extensively used in biomedical applications due to their resemblance to the extracellular matrix and suitability for tissue engineering (Yue et al., 2015).

Surface and Interface Analysis

  • Surface and Interfacial Behavior Studies: Research on materials like poly(2-hydroxyethyl)methacrylate (polyHEMA) provides insights into the dynamic behavior of polymer surfaces, particularly in biomedical applications (Chen et al., 1999).

Spectroscopy and Quantitative Analysis

  • Spectroscopic Analysis for Methacrylation: Infrared spectroscopy is used to assess the degree of methacrylation in hyaluronic acid, which is vital for hydrogel crosslinking in tissue engineering applications (Yousefi et al., 2018).

Flame Retardancy and Thermal Stability

  • Flame Retardancy in Polymers: The addition of compounds like Sb2O3 to poly(methyl methacrylate) (PMMA) enhances its thermal stability and flame retardancy, demonstrating the potential of incorporating methacrylate derivatives in materials to improve these properties (Laachachi et al., 2004).

properties

IUPAC Name

diphenylstibanyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.C4H6O2.Sb/c2*1-2-4-6-5-3-1;1-3(2)4(5)6;/h2*1-5H;1H2,2H3,(H,5,6);/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGSDGSPXQNRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15O2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597648
Record name [(2-Methylacryloyl)oxy](diphenyl)stibane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloxydiphenylantimony

CAS RN

5613-66-1
Record name [(2-Methylacryloyl)oxy](diphenyl)stibane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GL Larson - Metal-Organics for Materials, Polymers & Synthesis, 2016 - academia.edu
The metal triflates as catalysts show advantages in their stronger Lewis acidity and their increased tolerance for protic solvents and water, which can be a by-product of the chemical …
Number of citations: 3 www.academia.edu

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